molecular formula C18H34NaO3+ B1588174 Sodium ricinoleate CAS No. 5323-95-5

Sodium ricinoleate

Cat. No. B1588174
CAS RN: 5323-95-5
M. Wt: 321.4 g/mol
InChI Key: IJRHDFLHUATAOS-DPMBMXLASA-N
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Description

Sodium Ricinoleate is the sodium salt of ricinoleic acid, the principal fatty acid derived from castor oil . It is used in making soap, where its molecular structure causes it to lather more easily than comparable sodium soaps derived from fatty acids . It is a bactericide .


Synthesis Analysis

The synthesis of Sodium Ricinoleate involves two steps of reaction . In the first step, ricinoleic acid is used as a raw material, and a solvent A is used for reacting with sodium hydroxide, sodium methoxide or sodium methoxide methanol solution under certain reaction conditions to synthesize sodium ricinoleate .


Molecular Structure Analysis

The molecular formula of Sodium Ricinoleate is C18H33NaO3 . Its average mass is 320.443 Da and its monoisotopic mass is 320.232727 Da .


Chemical Reactions Analysis

Sodium Ricinoleate demonstrates predictable skin and mucus membrane irritant effects, and may induce a Type IV dermal sensitization response in those previously sensitized to it . It reacts as bases to neutralize acids .


Physical And Chemical Properties Analysis

Sodium Ricinoleate is a pale white solid . The resulting solutions contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0 .

Scientific Research Applications

Cosmetics and Personal Care Products

Sodium Ricinoleate is primarily used as a skin-conditioning agent, emulsion stabilizer, and surfactant in cosmetics . It is derived from the oil of the Ricinus communis plant (castor oil), which does not contain ricin as it does not partition into the oil .

Sunscreen Products

Castor oil and Glyceryl Ricinoleate, which contain Sodium Ricinoleate, absorb ultraviolet (UV) light, with a maximum absorbance at 270 nm . This property makes Sodium Ricinoleate a potential ingredient in sunscreen products.

Pharmaceutical Applications

Sodium Ricinoleate, derived from castor oil, has been confirmed as a bactericidal, anti-inflammatory, and antiherpetic agent . This is due to the functional groups present in ricinoleic acid, such as –COOH, -OH, and –C=C- .

Oleochemical Industry

Sodium Ricinoleate is widely used in the oleochemical industry . Castor oil, rich in hydroxylated fatty acids (ricinoleic acid, 89-92%), is converted into various acid derivative compounds with several applications .

Agricultural Industry

In the agricultural industry, Sodium Ricinoleate derived from castor oil is also utilized . However, the specific applications in this industry are not detailed in the sources.

Preparation of Ricinoleic Acid

Sodium Ricinoleate plays a role in the preparation of ricinoleic acid from castor oil . Several methods or reaction pathways, such as the Twitchell and Colgate-Emery processes, as well as the alkaline catalyzed, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis, are employed in the preparation procedure .

Safety And Hazards

Sodium Ricinoleate, as a surfactant, demonstrates predictable skin and mucus membrane irritant effects, and may induce a Type IV dermal sensitization response in those previously sensitized to it . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

properties

IUPAC Name

sodium;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHDFLHUATAOS-DPMBMXLASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO3
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DSSTOX Substance ID

DTXSID9026005
Record name Sodium ricinoleate
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Molecular Weight

320.4 g/mol
Source PubChem
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Physical Description

Ricinoleic acid, sodium salt is a white powder. (NTP, 1992), White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline]
Record name RICINOLEIC ACID, SODIUM SALT
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Record name Sodium ricinoleate
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Solubility

Soluble (NTP, 1992), Soluble in water or alcohol
Record name RICINOLEIC ACID, SODIUM SALT
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Record name Sodium ricinoleate
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Product Name

Sodium ricinoleate

Color/Form

White or slightly yellow powder

CAS RN

5323-95-5
Record name RICINOLEIC ACID, SODIUM SALT
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Record name Sodium ricinoleate
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Record name 9-Octadecenoic acid, 12-hydroxy-, sodium salt (1:1), (9Z,12R)-
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Record name Sodium ricinoleate
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Record name Sodium (R)-12-hydroxyoleate
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Record name SODIUM RICINOLEATE
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Record name Sodium ricinoleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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